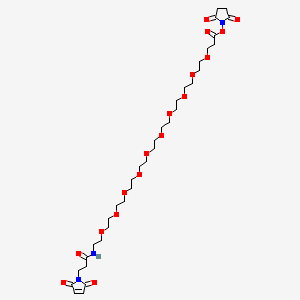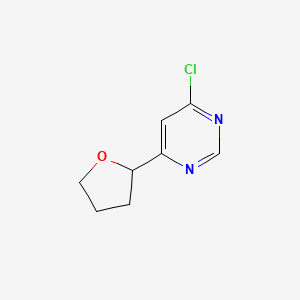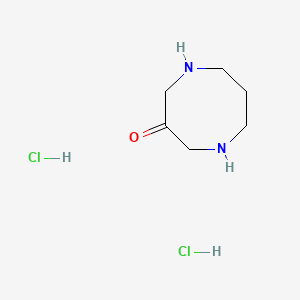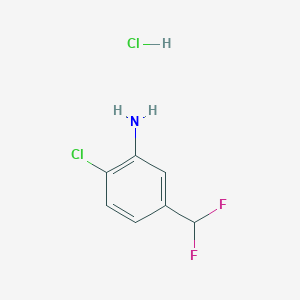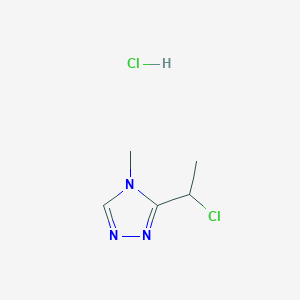![molecular formula C9H15NO2 B1435704 9-Oxa-2-azaspiro[5.5]undecan-3-one CAS No. 1599169-82-0](/img/structure/B1435704.png)
9-Oxa-2-azaspiro[5.5]undecan-3-one
Descripción general
Descripción
9-Oxa-2-azaspiro[5.5]undecan-3-one is a member of the spirocyclic family of compounds. It has a molecular weight of 169.22 . It is most commonly used as a substrate for enzyme reactions.
Synthesis Analysis
Synthetic strategies leading to novel 3-heterospiro[5.5]undecan-9-ones are described . Starting from aliphatic 4-substituted heterocyclic aldehydes, 3-heterospiro[5.5]undec-7-en-9-ones were made by Robinson annelation and upon further hydrogenation gave the desired 3-heterospiro[5.5]undecan-9-ones .Molecular Structure Analysis
The InChI code for 9-Oxa-2-azaspiro[5.5]undecan-3-one is1S/C9H15NO2/c11-8-1-2-9 (7-10-8)3-5-12-6-4-9/h1-7H2, (H,10,11) . This indicates the molecular formula of the compound is C9H15NO2 .
Aplicaciones Científicas De Investigación
Antihypertensive Research
The compound 9-Oxa-2-azaspiro[5.5]undecan-3-one and its derivatives have been explored for their potential antihypertensive effects. Research has shown that certain 9-substituted derivatives exhibit significant antihypertensive activity in models of hypertension, particularly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Spiroaminals in Chemical Synthesis
Spiroaminals, including the 1-oxa-7-azaspiro[5.5]undecane system, are integral to the synthesis of natural and synthetic products with notable biological activities. These compounds pose challenging targets for chemical synthesis due to their unique and complex structures. Different synthetic strategies have been developed to construct these spiroaminals, highlighting their significance in synthetic organic chemistry (Sinibaldi & Canet, 2008).
Spirocyclic Derivatives as Antibacterial Agents
The exploration of spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane system, has led to the identification of compounds with distinct antibacterial activity. These derivatives have shown activity against specific strains of bacteria, demonstrating the potential of spirocyclic compounds in developing new antibacterial agents (Lukin et al., 2022).
Soluble Epoxide Hydrolase Inhibition
Spirocyclic compounds based on the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold have been investigated as soluble epoxide hydrolase (sEH) inhibitors. These compounds exhibit excellent solubility, low lipophilicity, and high oral bioavailability, making them potential therapeutic agents for diseases like cardiovascular disease and inflammation (Lukin et al., 2018).
Anticancer Properties
Novel oxa/azaspiro[4,5]trienone derivatives, related to the structural framework of 9-Oxa-2-azaspiro[5.5]undecan-3-one, have been synthesized and evaluated for their anticancer properties. Some of these compounds have shown promising anticancer potential by inducing apoptosis through mitochondrial disruption, demonstrating the role of spiro compounds in anticancer research (Yugandhar et al., 2015).
Propiedades
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-1-2-9(7-10-8)3-5-12-6-4-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGOKEQLQCXXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxa-2-azaspiro[5.5]undecan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



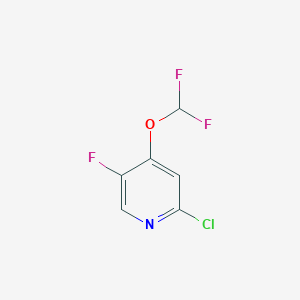
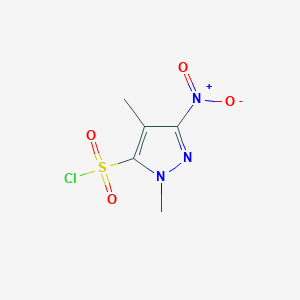
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)
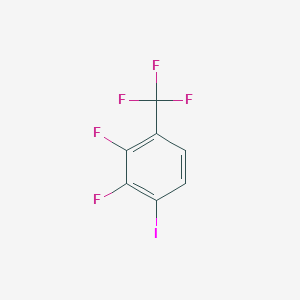
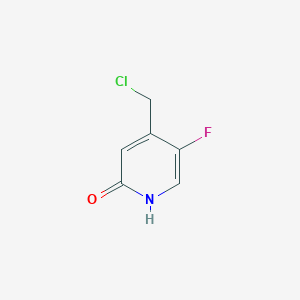
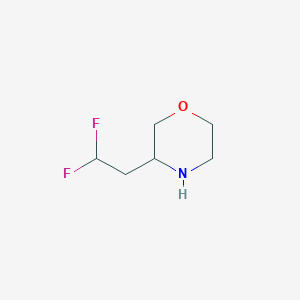
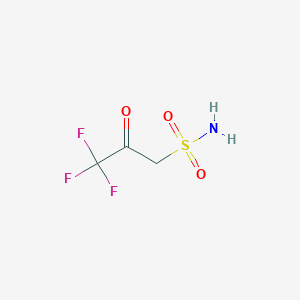
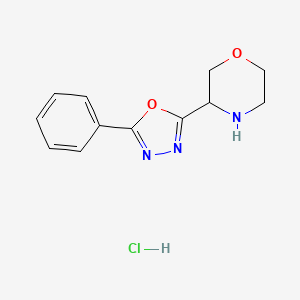
![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)
